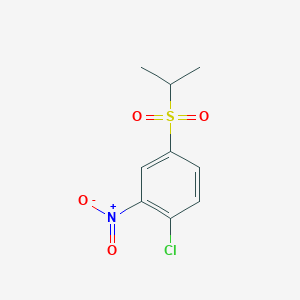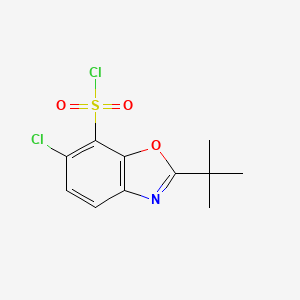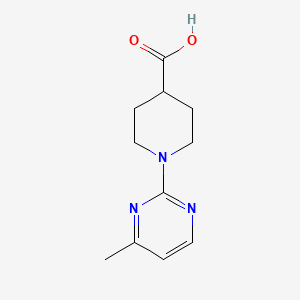
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene
Vue d'ensemble
Description
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C9H10ClNO4S and its molecular weight is 263.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Interactions and Derivative Formation
1-Chloro-4-nitrobenzene, a related compound, is used in chemical reactions such as the replacement of the chlorine atom by specific groups. For example, the chlorine atom in 1-chloro-2-cyano-4-nitrobenzene can be replaced by OCH2. CH2OH and OCH2. CHOH. CH2OH groups, respectively, by treatment with sodium glycolate and sodium glycerolate (Blanksma & Fohr, 2010).
Isotopic Abundance Analysis
The isotopic abundance ratios of 1-Chloro-3-nitrobenzene (3-CNB), a compound similar to 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene, are studied in the field of biofield energy treatment. The study focused on the impact of biofield energy treatment on the isotopic abundance ratios in 3-CNB, showing significant increases in isotopic abundance ratios, suggesting potential altered physicochemical, thermal properties, and reaction rates (Trivedi et al., 2016).
Microbial Degradation
A bacterial strain, Pseudomonas acidovorans XII, utilizes 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy, indicating its role in microbial degradation. This strain can transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol under anaerobic conditions, demonstrating the compound's biodegradability and potential environmental applications (Shah, 2014).
Catalytic Synthesis
The catalytic synthesis of derivatives like 1,2-Dichloro-4-nitrobenzene from 1-chloro-4-nitrobenzene has been explored. Optimal reaction conditions were identified in a specially designed tower reactor, yielding a higher output than traditional flask reactors, indicating its utility in industrial chemical synthesis (Hui-ping, 2005).
Adsorption Studies
The adsorption of 1-chloro-4-nitrobenzene on carbon nanofibers has been studied, showing high efficiency removal of the compound under specific conditions. This research suggests applications in environmental cleanup and pollution control (Mehrizad & Gharbani, 2016).
Electrochemical Sensing
Developments in electrochemical sensing for 1-chloro-4-nitrobenzene based on β-cyclodextrin/carbon nanohorn nanohybrids have been made. This sensor shows high sensitivity and specificity for detecting 1-chloro-4-nitrobenzene, indicating its potential in environmental monitoring and safety assessments (Kingsford et al., 2018).
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of ibuprofen , a popular non-steroidal anti-inflammatory drug (NSAID). Therefore, it can be inferred that the compound indirectly targets enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, which are the primary targets of Ibuprofen.
Mode of Action
The compound’s mode of action involves its use as a building block in the synthesis of Ibuprofen . The electrocarboxylation of organic halides, such as 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene, is a widely used approach for valorising CO2 . This process involves the reduction of the organic halide to an organic radical, which then converts to an anion through a second reduction electron transfer .
Result of Action
Its role in the synthesis of ibuprofen suggests that it indirectly contributes to the anti-inflammatory and analgesic effects of this drug .
Action Environment
The action of this compound is influenced by environmental factors in the context of its use in electrocarboxylation reactions . The determination of the reduction peak potential values of the compound in several electrolytes and with different cathodes makes it possible to evaluate the most “energetically” favourable conditions for performing the electrocarboxylation reaction .
Propriétés
IUPAC Name |
1-chloro-2-nitro-4-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(2)16(14,15)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLFSCBPCABKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634954 | |
| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-51-6 | |
| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)




![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)





